molecular formula C18H21FN2O B7477462 N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide

N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide

Cat. No. B7477462
M. Wt: 300.4 g/mol
InChI Key: MEJKRTBCKNFZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound belongs to the family of indazole-based synthetic cannabinoids and is known for its high potency and affinity for the cannabinoid receptors in the brain.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. The compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system can lead to various physiological and psychological effects, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects
Studies have shown that this compound can have a wide range of biochemical and physiological effects on the body. The compound has been shown to increase dopamine and serotonin release in the brain, leading to altered mood and behavior. It can also affect appetite and pain perception, and has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide has several advantages for use in scientific research. It is a highly potent compound, which allows for precise dosing and accurate measurements of its effects. It also has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, this compound also has several limitations, including its potential for abuse and its lack of selectivity for specific receptors.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide and other synthetic cannabinoids. One area of interest is the development of more selective compounds that target specific receptors in the endocannabinoid system. Another area of research is the potential therapeutic uses of synthetic cannabinoids, particularly for the treatment of pain and inflammation. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and other organs.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide involves the reaction of 2,3-dimethylphenylamine with 4-fluorobenzyl chloride to produce the intermediate, 2,3-dimethylphenyl-4-fluorobenzylamine. This intermediate is then reacted with methylamine and acetic anhydride to produce the final product, this compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system in the brain. The compound has been shown to have high affinity for the CB1 and CB2 receptors, which are responsible for regulating various physiological processes such as appetite, pain, and mood.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-13-5-4-6-17(14(13)2)20-18(22)12-21(3)11-15-7-9-16(19)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJKRTBCKNFZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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